Lenoremycin was isolated from the fermentation products of Streptomyces hygroscopicus, a member of the Actinobacteria phylum. This classification places it among a group of microorganisms known for producing bioactive compounds, particularly antibiotics. Lenoremycin is categorized as a polyether ionophore, which are compounds that can transport cations across lipid membranes, thus influencing cellular ion homeostasis and signaling pathways .
The synthesis of lenoremycin typically involves fermentation processes utilizing specific strains of Streptomyces. The production can be optimized through various parameters:
Recent advancements have also explored synthetic routes using chemical synthesis techniques, although natural extraction remains the primary method due to the complexity of the compound .
Lenoremycin has a molecular formula of and a molecular weight of approximately 873.10 g/mol. Its structure features multiple hydroxyl groups and ether linkages characteristic of polyether compounds.
Lenoremycin undergoes various chemical reactions that are essential for its biological activity:
The mechanism of action of lenoremycin involves several pathways:
Lenoremycin exhibits several notable physical and chemical properties:
Lenoremycin has diverse applications in scientific research:
Lenoremycin was first identified in the early 21st century as a novel polyether ionophore antibiotic produced by actinobacterial species within the genus Streptomyces. While the precise date of its isolation remains unspecified in the literature, its discovery stemmed from systematic screening of microbial metabolite libraries derived from soil-dwelling Streptomyces strains [1] [2]. Genomic analyses indicate that the lenoremycin biosynthetic gene cluster (BGC) encodes characteristic enzymatic machinery for polyether ring formation, including epoxidase and cyclase enzymes essential for constructing its stereochemically complex oxygen-rich molecular architecture [4]. This BGC shares evolutionary kinship with those of salinomycin and nigericin but possesses unique modifications conferring distinct ion-binding properties [1].
The lenoremycin-producing organism was taxonomically characterized as a Gram-positive, filamentous bacterium within the family Streptomycetaceae, consistent with approximately 50% of known polyether ionophore producers [1]. Industrial-scale fermentation of this strain utilizes optimized media conditions to enhance yield, leveraging the well-established microbial production frameworks for polyethers [1]. Phylogenetically, lenoremycin-producing strains cluster with other polyether-generating Streptomyces species such as S. hygroscopicus (nigericin producer) and S. albus (alborixin producer), suggesting conserved biosynthetic capabilities [1] [4].
Table 1: Taxonomic and Bioactive Profile of Lenoremycin Compared to Select Polyether Ionophores
Compound | Producing Organism | Molecular Formula | Molecular Weight (g/mol) | Reported Bioactivities |
---|---|---|---|---|
Lenoremycin | Streptomyces sp. (Unspecified) | C~47~H~77~O~13~Na | 873.10 [1] | Anticancer (CSC-selective), Antibacterial [2] |
Monensin A | Streomyces cinnamonensis | C~36~H~62~O~11~ | 670.88 [1] | Antiparasitic, Antibacterial |
Salinomycin | Streptomyces lasaliensis | C~42~H~70~O~11~ | 751.00 [1] | Anticancer, Antiparasitic |
Nigericin | Streptomyces hygroscopicus | C~40~H~68~O~11~ | 724.97 [1] | Antibacterial, Antiviral, Antiproliferative |
Lenoremycin exhibits potent, selective activity against cancer stem cells (CSCs), a subpopulation implicated in tumor recurrence, metastasis, and therapeutic resistance. Its identification emerged from an innovative high-throughput screening platform employing three-dimensional (3D) spheroid cultures of colorectal CSCs and non-CSCs [2]. Unlike conventional chemotherapeutics (e.g., 5-fluorouracil, oxaliplatin), which show limited efficacy against CSCs, lenoremycin selectively inhibited CSC sphere formation while sparing non-CSC populations—demonstrating its ability to target the therapy-resistant core of tumors [2].
The primary anticancer mechanism involves disruption of intracellular ion homeostasis, particularly through K+ and Na+ transport dysregulation, culminating in mitochondrial dysfunction and elevated reactive oxygen species (ROS) production [2] [6]. This ionophoric-triggered oxidative stress induces caspase-mediated apoptosis specifically within CSCs. Notably, lenoremycin’s efficacy against CSCs exceeds that of several clinically evaluated polyether ionophores, including salinomycin and obatoclax, positioning it as a compelling candidate for overcoming multidrug resistance (MDR) [6] [10].
Table 2: Anticancer Mechanisms of Polyether Ionophores in Cancer Stem Cell Models
Ionophore | Primary Mechanism of Action | CSC Selectivity | Synergistic Partners | Key Molecular Targets |
---|---|---|---|---|
Lenoremycin | ROS induction via cation transport disruption | High [2] | Not yet reported | Mitochondrial electron transport chain |
Salinomycin | ABC transporter inhibition, ROS generation | Moderate [6] | Paclitaxel, Doxorubicin | P-glycoprotein, Wnt/β-catenin |
Nigericin | NLRP3 inflammasome inhibition, K+/H+ exchange | Moderate [10] | Cisplatin | Inflammasome complex, pH regulators |
Obatoclax | MCL-1 inhibition, Ca2+ dysregulation | Low-Moderate [10] | Bortezomib, Gemcitabine | Bcl-2 family proteins, ER stress sensors |
Polyether ionophores collectively demonstrate broad-spectrum activity against MDR cancers by reversing drug efflux mechanisms (e.g., P-glycoprotein inhibition) and chemosensitizing tumors [6] [10]. Lenoremycin expands this repertoire through its unique CSC-targeted profile. Future development requires structural optimization to enhance bioavailability and reduce off-target effects. Hybrid nanoparticle delivery systems—like those successfully employed for salinomycin—present a viable strategy to improve lenoremycin’s therapeutic index [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7